![molecular formula C27H24O7 B3025921 (-)-蒽并苯并噁唑酮 CAS No. 149466-04-6](/img/structure/B3025921.png)
(-)-蒽并苯并噁唑酮
描述
(-)-Anthrabenzoxocinone (ABX) is a naturally occurring compound that belongs to the class of anthraquinone derivatives. It is an important secondary metabolite of various plant species, and is structurally related to the well-known anthraquinone pigments, such as alizarin and purpurin. ABX is a versatile compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, ABX has been studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and hypertension.
科学研究应用
- (-)-Anthrabenzoxocinone, a natural product with antitumor properties, has potential applications in gene therapy. Gene therapies aim to deliver functional copies of missing or faulty genes. RNA-based therapies, including (-)-Anthrabenzoxocinone, can help restore normal protein production from dysfunctional genes .
- (-)-Anthrabenzoxocinone has shown promise in cardiac research. Scientists use it to create cardiac microtissues, which mimic heart tissue in vitro. These microtissues allow researchers to study non-cardiomyocyte contributions to heart disease and drug-induced cardiotoxicity .
- Researchers use AI to analyze atmospheric data, predict weather patterns, and monitor environmental changes. The compound’s properties may contribute to these efforts .
- QCLs find applications in scientific research, commercial sectors, defense, and security. (-)-Anthrabenzoxocinone’s role in enhancing laser technology could impact these fields .
Gene Therapy and RNA-Based Therapies
Cardiac Microtissues and Heart Disease Research
Atmospheric Science and Environmental Monitoring
Quantum Cascade Lasers (QCLs)
属性
IUPAC Name |
(1S,17S)-3,7,9,21-tetrahydroxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-11-5-13(28)9-18-19(11)25-20-12(10-27(4,33-18)34-25)6-15-22(23(20)31)24(32)21-16(26(15,2)3)7-14(29)8-17(21)30/h5-9,25,28-31H,10H2,1-4H3/t25-,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUGEFRGUDVHQH-XNMGPUDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1[C@@H]3C4=C(C5=C(C=C4C[C@@](O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Anthrabenzoxocinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of (-)-Anthrabenzoxocinone as an antibacterial agent?
A1: (-)-Anthrabenzoxocinone targets the bacterial enzyme FabF, which is essential for fatty acid synthesis. [, ] By inhibiting FabF, (-)-Anthrabenzoxocinone disrupts bacterial cell membrane formation, ultimately leading to cell death. [] This mechanism makes (-)-Anthrabenzoxocinone particularly effective against resistant strains. []
Q2: What is the chemical structure of (-)-Anthrabenzoxocinone?
A2: (-)-Anthrabenzoxocinone is a hexacyclic aromatic ketone. [] It possesses a unique phenyldimethylanthrone framework, featuring four aromatic rings, including a rare angular benzene ring. [] The absolute configuration of (-)-Anthrabenzoxocinone and other members of the anthrabenzoxocinone family has been determined. []
Q3: Can the structure of (-)-Anthrabenzoxocinone be modified to improve its activity?
A3: Yes, research has shown that modifying the structure of (-)-Anthrabenzoxocinone can significantly impact its antimicrobial activity. [] For instance, introducing halogen modifications at various positions of the (-)-Anthrabenzoxocinone scaffold and methylation of diverse substrates using promiscuous halogenase and methyltransferase enzymes led to the creation of 14 novel analogues. [] This highlights the potential for further structural optimization to enhance its potency and efficacy.
Q4: Are there any known natural derivatives of (-)-Anthrabenzoxocinone?
A4: Yes, several natural derivatives of (-)-Anthrabenzoxocinone exist, including zunyimycins A, B, and C, which are chloroanthrabenzoxocinones. [] These derivatives also exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus and Enterococci. [] The discovery of these natural derivatives highlights the potential for exploring the chemical diversity within this class of compounds for enhanced antibacterial properties.
Q5: What is the biosynthetic pathway of (-)-Anthrabenzoxocinone?
A5: The biosynthesis of (-)-Anthrabenzoxocinone involves a cluster of genes, referred to as the abx gene cluster. [, ] This cluster encodes various enzymes involved in the assembly and modification of the (-)-Anthrabenzoxocinone molecule. [, ] Among these enzymes, a methyltransferase (Abx(+)M/Abx(-)M/FasT) and an unusual aromatase/cyclase (ARO/CYC, Abx(+)D/Abx(-)D/FasL) are crucial for forming the phenyldimethylanthrone framework. [] Notably, the abx gene cluster also plays a role in the biosynthesis of 2-heptyl-4(1H)-quinolone (HHQ), a precursor and signal molecule of quinolone. []
Q6: What are the potential applications of (-)-Anthrabenzoxocinone beyond antibacterial therapy?
A6: Beyond its antibacterial activity, (-)-Anthrabenzoxocinone and its enantiomer (+)-Anthrabenzoxocinone have shown potential as Liver X receptor (LXR) ligands. [] LXR agonists are being explored for their potential in treating diseases such as atherosclerosis and diabetes due to their role in cholesterol homeostasis and lipid metabolism. [] Additionally, (+)-Anthrabenzoxocinone has demonstrated an ability to inhibit the PI3K/AKT/mTOR pathway, a key signaling pathway involved in cancer cell growth and survival, suggesting potential applications in cancer therapy. []
Q7: How can researchers access resources and infrastructure to further investigate (-)-Anthrabenzoxocinone?
A7: The research on (-)-Anthrabenzoxocinone highlights the importance of collaboration and resource sharing within the scientific community. Establishing accessible databases of microbial extracts and genome sequences, along with standardized protocols for compound isolation, characterization, and activity testing, can significantly accelerate research progress. [, , ] Sharing research findings through publications and presentations at scientific conferences further promotes collaboration and knowledge dissemination. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。